molecular formula C11H11NO4 B3182124 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid CAS No. 211635-33-5

4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid

Cat. No.: B3182124
CAS No.: 211635-33-5
M. Wt: 221.21 g/mol
InChI Key: UVZLSWUNCANUPD-UHFFFAOYSA-N
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Description

4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid is a unique compound featuring a cubane structure, which is a highly strained, cubic hydrocarbon framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cubane derivatives, including 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid, typically involves multi-step processes starting from simpler cubane carboxylic acids. One common method involves the iododecarboxylation of cubane carboxylic acids using 1,3-diiodo-5,5-dimethylhydantoin (DIH) under irradiative conditions . Another approach is the electrochemical functionalization of cubane carboxylic acids to form alkoxy cubanes using the Hofer-Moest reaction under flow conditions .

Industrial Production Methods

Industrial production of cubane derivatives is still in its nascent stages due to the complexity and cost of the synthetic routes. advancements in electrochemical methods and flow chemistry are paving the way for more scalable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The cubane structure can be oxidized to introduce functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid groups.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iododecarboxylation can yield iodinated cubane derivatives, while electrochemical functionalization can produce alkoxy cubanes .

Scientific Research Applications

4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid involves its interaction with molecular targets through its rigid cubane structure. This rigidity allows for precise spatial orientation of functional groups, which can enhance binding affinity and specificity to biological targets. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c12-7(8(13)14)10-1-4-2(10)6-3(10)5(1)11(4,6)9(15)16/h1-7H,12H2,(H,13,14)(H,15,16)/t1?,2?,3?,4?,5?,6?,7-,10?,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZLSWUNCANUPD-SBISGXONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12C3C4C1(C5C2C3(C45)C(=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid
Reactant of Route 2
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid
Reactant of Route 3
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid
Reactant of Route 4
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid
Reactant of Route 5
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid
Reactant of Route 6
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid

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